Product packaging for (3-(Isopropoxymethyl)phenyl)boronic acid(Cat. No.:CAS No. 1333122-39-6)

(3-(Isopropoxymethyl)phenyl)boronic acid

Cat. No.: B1526865
CAS No.: 1333122-39-6
M. Wt: 194.04 g/mol
InChI Key: JODVPSKKFKJSSN-UHFFFAOYSA-N
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Description

(3-(Isopropoxymethyl)phenyl)boronic acid ( 1333122-39-6) is an organoboron compound with the molecular formula C 10 H 15 BO 3 and a molecular weight of 194.04 g/mol. This reagent is provided with a purity of not less than 95% . As a functionalized phenylboronic acid, it serves as a critical building block in Suzuki-Miyaura cross-coupling reactions, a widely employed method for the catalytic formation of carbon-carbon bonds between organic boronic acids and organic halides. The isopropoxymethyl substituent at the meta position introduces both steric and electronic influences on the boronic acid group, which can modulate its reactivity in coupling reactions and its binding affinity in molecular recognition events. The compound is particularly valuable in pharmaceutical research and the synthesis of complex organic molecules where the isopropoxymethyl group can serve as a protected alcohol or a functional handle for further chemical modification. Phenylboronic acids and their derivatives are also fundamental in the development of boronate affinity chromatography for the selective separation and purification of cis-diol containing biomolecules, such as catechols, nucleotides, and glycoproteins, under mildly acidic conditions . The electron-donating nature of the isopropoxymethyl group can influence the ionization constant (pKa) of the boronic acid, a critical parameter in these affinity applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15BO3 B1526865 (3-(Isopropoxymethyl)phenyl)boronic acid CAS No. 1333122-39-6

Properties

IUPAC Name

[3-(propan-2-yloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-8(2)14-7-9-4-3-5-10(6-9)11(12)13/h3-6,8,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODVPSKKFKJSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-(Isopropoxymethyl)phenyl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and antioxidant properties, supported by relevant case studies and research findings.

Overview of Boronic Acids

Boronic acids have gained attention for their ability to interact with various biological molecules. They are known to participate in the inhibition of enzymes, modulation of cellular pathways, and as potential therapeutic agents against different diseases. The unique properties of boronic acids, including their reversible covalent bonding with diols and their ability to form stable complexes with biomolecules, make them valuable in drug design.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In particular, it has been shown to inhibit the growth of various cancer cell lines.

  • Mechanism of Action : The compound acts as a proteasome inhibitor, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for inducing apoptosis in cancer cells.
  • Case Studies :
    • A study reported that similar boronic acid derivatives reduced cell viability in prostate cancer cells (PC-3) significantly while maintaining higher viability in healthy cells. For instance, concentrations of 5 µM led to a decrease in cancer cell viability to 33% compared to 71% for healthy cells .
    • Another research indicated that derivatives of boronic acids showed cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of approximately 18.76 µg/mL .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated.

  • Inhibition of Bacterial Growth : Studies show that boronic acids can inhibit the activity of class C β-lactamases, which are enzymes produced by resistant bacteria.
  • Case Studies :
    • Compounds similar to this compound were effective against Staphylococcus aureus, with inhibition zones ranging from 7–13 mm depending on the specific structure .
    • A specific derivative was noted for its ability to inhibit biofilm formation by Pseudomonas aeruginosa, a common pathogen in hospital settings .

Antioxidant Activity

The antioxidant potential of this compound has also been explored.

  • Mechanisms : The compound's ability to scavenge free radicals contributes to its antioxidant properties.
  • Research Findings :
    • In vitro assays using DPPH and CUPRAC methods indicated significant antioxidant activity comparable to standard antioxidants like α-Tocopherol .

Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AnticancerProteasome inhibition; G2/M phase arrest , ,
AntibacterialInhibition of β-lactamases; biofilm prevention ,
AntioxidantFree radical scavenging

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

Boronic acids, including (3-(Isopropoxymethyl)phenyl)boronic acid, have been extensively studied for their potential in drug delivery systems due to their ability to form reversible covalent bonds with diols, such as glucose. This property has been harnessed in the development of glucose-sensitive drug carriers.

  • Glucose-Sensitive Hydrogels : Research has demonstrated that phenylboronic acid-based hydrogels can be engineered to release drugs in response to glucose levels. These hydrogels can be designed to respond to physiological changes, making them suitable for self-regulated insulin delivery systems for diabetes management. For instance, poly(DMAEMA-co-AAPBA) hydrogels exhibit glucose-triggered drug release properties, enhancing therapeutic efficacy in diabetic patients .
  • Mucoadhesive Drug Carriers : A study highlighted the use of boronic acid-conjugated chondroitin sulfate to create nanostructured lipid carriers (NLCs) for ocular drug delivery. These carriers significantly improved the retention time of dexamethasone on the corneal surface, offering a promising approach for treating dry eye syndrome . The affinity between the boronic acid group and sialic acids in ocular mucin facilitates prolonged drug retention and enhanced therapeutic outcomes.

Organic Synthesis

2.1 Synthetic Building Blocks

This compound serves as a critical building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions, making it valuable for synthesizing complex organic molecules.

  • Cross-Coupling Reactions : Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, where they react with aryl halides to form biaryl compounds. This reaction is pivotal in pharmaceuticals and agrochemicals. The optimization of reaction conditions using this compound can lead to high yields of desired products .
  • Functional Group Transformations : Boronic acids can also act as intermediates for functional group transformations due to their ability to undergo hydrolysis and other chemical modifications. This versatility allows chemists to introduce various functional groups into organic molecules efficiently .

Materials Science

3.1 Smart Materials

The properties of this compound extend beyond drug delivery into materials science, particularly in creating responsive materials.

  • Responsive Gels and Nanomaterials : Research has shown that boronic acid-based gels can be engineered to respond to environmental stimuli such as pH and temperature changes. These materials have potential applications in smart coatings and sensors .

Case Studies

Application AreaStudy ReferenceKey Findings
Drug Delivery Systems Development of glucose-sensitive hydrogels for insulin delivery
Mucoadhesive Carriers Enhanced corneal retention time using boronic acid-conjugated NLCs
Organic Synthesis High-yield Suzuki coupling reactions using this compound
Smart Materials Creation of responsive gels that react to environmental stimuli

Preparation Methods

Direct Synthesis via Grignard Reagent and Borate Ester

  • Step 1: Preparation of 3-(Isopropoxymethyl)phenylmagnesium Bromide
    Starting from 3-(isopropoxymethyl)bromobenzene, treatment with magnesium in anhydrous ether forms the corresponding Grignard reagent.

  • Step 2: Reaction with Trimethyl Borate
    The Grignard reagent reacts with trimethyl borate at low temperature to form the boronate ester intermediate.

  • Step 3: Acidic Hydrolysis
    Hydrolysis of the boronate ester with aqueous acid yields this compound.

This method follows the classical approach used for phenylboronic acid synthesis but requires the availability of the appropriately substituted aryl bromide precursor.

Synthesis via Boronic Ester Formation and Transesterification

  • Boronic Ester Formation:
    Reaction of 3-(Isopropoxymethyl)phenylboronic acid with diols like catechol or 4-methylcatechol in the presence of drying agents (e.g., magnesium sulfate) in refluxing toluene forms cyclic boronic esters. This step can be used to protect the boronic acid or to facilitate purification.

  • Transesterification:
    Transesterification reactions can also be used to exchange boronic esters with different diols, optimizing stability and reactivity. The stability of boronic esters depends on the ring size and substitution pattern of the diol, with six-membered esters generally more stable than five-membered ones.

Functional Group Transformations and Protection Strategies

  • The isopropoxymethyl group can be introduced either before or after boronic acid formation, depending on the synthetic route and functional group tolerance.

  • Protection of the boronic acid as a pinacol ester or catechol ester is common during multi-step syntheses to prevent unwanted side reactions and facilitate purification.

Comparative Data Table of Preparation Parameters

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Grignard + Trimethyl Borate 3-(Isopropoxymethyl)bromobenzene Mg, Ether; B(OMe)3; Acidic hydrolysis Moderate Classical method; requires preparation of substituted aryl bromide
Boronic Ester Formation This compound Catechol or 4-methylcatechol, MgSO4, reflux in toluene ~20 (ester) Used for protection and purification; moderate yield
Miyaura Borylation 3-(Isopropoxymethyl)aryl halide Pd catalyst, diboron reagent, base Variable Versatile; requires palladium catalysis; suitable for complex substrates
Transesterification Boronic esters Diols, mild conditions High Used for modifying boronic esters; depends on diol structure

Research Findings and Notes

  • Yield and Purity:
    The Grignard route typically provides moderate yields with high purity when carefully controlled. The Miyaura borylation can offer higher selectivity and functional group tolerance but requires expensive catalysts.

  • Functional Group Compatibility:
    The isopropoxymethyl substituent is sensitive to strong acidic or basic conditions; thus, mild hydrolysis and protection strategies are essential to maintain integrity.

  • Boronic Ester Stability:
    Formation of boronic esters with catechol derivatives stabilizes the boronic acid and facilitates handling. Six-membered cyclic esters formed with 1,3-diols are more thermodynamically stable than five-membered ones with 1,2-diols.

  • Deprotection Strategies: Mild deprotection methods involving diethanolamine intermediates and sodium periodate oxidation have been developed to remove protecting groups from boronic esters without degrading sensitive substituents.

Q & A

Q. What synthetic methodologies are effective for preparing (3-(Isopropoxymethyl)phenyl)boronic acid derivatives?

The Suzuki-Miyaura cross-coupling reaction is a standard method for synthesizing aryl boronic acid derivatives. This reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acids under mild conditions . For this compound, precursor optimization (e.g., brominated intermediates) and solvent selection (e.g., THF/H₂O mixtures) are critical to achieving high yields. Reaction progress should be monitored via TLC or HPLC to ensure completion.

Q. How can LC-MS/MS be optimized for quantifying boronic acid impurities in pharmaceutical intermediates?

A validated LC-MS/MS protocol involves using a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Calibration curves for impurities like carboxy phenyl boronic acid should span 10–500 ng/mL, with method precision assessed via %RSD (e.g., 8.2% for carboxy phenyl boronic acid in six replicates) . Ensure ion suppression effects are minimized by adjusting ESI source parameters (e.g., desolvation temperature: 350°C).

Q. What structural characterization techniques are essential for confirming boronic acid derivatives?

X-ray crystallography is definitive for resolving molecular geometry, as demonstrated for (2-methoxy-3-pyridyl)boronic acid . Complementary techniques include:

  • ¹¹B NMR : Detects boronic acid coordination states (trigonal vs. tetrahedral).
  • FT-IR : Confirms B-O stretching (~1340 cm⁻¹) and O-H bonds (~3200 cm⁻¹).
  • Elemental analysis : Validates purity (>97% by HPLC) .

Q. How do boronic acids interact with biological macromolecules like carbohydrates?

Boronic acids form reversible ester bonds with diols (e.g., sialic acid) via pH-dependent equilibria. For example, 3-(propionamido)phenylboronic acid binds N-acetylneuraminic acid (Neu5Ac) with a K value of 37.6 at pH 7.4, facilitated by intramolecular B-N coordination . This interaction is critical for designing biosensors or glycoprotein-targeting therapeutics.

Advanced Research Questions

Q. How can contradictory reproducibility data in boronic acid quantification be resolved?

Inconsistent %RSD values (e.g., 8.2% vs. 4.1% for carboxy and methyl phenyl boronic acids) may arise from analyte volatility or matrix effects . Mitigation strategies include:

  • Internal standardization : Use deuterated analogs (e.g., d₆-phenylboronic acid).
  • Sample stabilization : Add 0.1 M ascorbic acid to prevent oxidation.
  • Robustness testing : Vary column temperature (±5°C) and flow rate (±0.1 mL/min) to identify critical parameters.

Q. What mechanistic insights explain the pH-dependent bioactivity of boronic acids?

At physiological pH, boronic acids adopt a tetrahedral boronate form, enhancing binding to vicinal diols in enzymes or receptors. For example, tubulin polymerization inhibitors like boronic acid-containing cis-stilbenes exhibit IC₅₀ values of 21–22 μM, attributed to pH-sensitive interactions with β-tubulin’s carbohydrate motifs . Adjusting substituents (e.g., electron-withdrawing groups) can modulate pKa and bioactivity.

Q. How do reaction conditions influence the catalytic efficiency of boronic acids in cross-coupling?

Catalyst loading (1–5 mol% Pd), base strength (K₂CO₃ vs. CsF), and solvent polarity (DMF vs. dioxane) significantly impact Suzuki coupling yields. For example, K₂CO₃ achieves 85% conversion at 80°C, while N(Et)₃ under identical conditions yields <50% . Kinetic studies (Arrhenius plots) can optimize temperature-dependent activation energies.

Q. What strategies improve the stability of boronic acid-based fluorescent sensors in physiological media?

Hydrothermal carbonization of phenylboronic acid into carbon dots (C-dots) enhances photostability and selectivity. These C-dots exhibit linear glucose detection (9–900 μM) with 10–250× improved sensitivity over conventional probes, achieved by minimizing nonspecific binding via surface passivation .

Contradictions and Emerging Trends

Q. Why do some boronic acids exhibit anomalous binding kinetics with sialic acid vs. glucose?

Neu5Ac binding to 3-(propionamido)phenylboronic acid decreases at higher pH (contrary to glucose), likely due to competitive intramolecular B-N bonding . Computational modeling (DFT) and ¹¹B NMR titration can elucidate these disparities.

Q. How do steric and electronic effects influence boronic acid reactivity in self-assembled systems?

Bulky substituents (e.g., isopropoxymethyl groups) hinder dynamic covalent bonding in boronic ester frameworks, reducing porosity in COFs. Conversely, electron-deficient arylboronic acids enhance diol-binding affinity, enabling selective saccharide recognition in aqueous media .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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